molecular formula C15H18N6O B2852109 N-[(6-methylpyrimidin-4-yl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide CAS No. 2189434-93-1

N-[(6-methylpyrimidin-4-yl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B2852109
CAS No.: 2189434-93-1
M. Wt: 298.35
InChI Key: JYUNMKSQSHABDV-UHFFFAOYSA-N
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Description

N-[(6-methylpyrimidin-4-yl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacology research. This molecule features a pyridazine-3-carboxamide core structure, a motif present in compounds investigated for targeting allosteric sites on G-protein coupled receptors (GPCRs) . The specific incorporation of a 6-methylpyrimidin-4-yl group and a pyrrolidin-1-yl moiety is a strategic design element, as these heterocyclic fragments are commonly employed to optimize binding affinity and selectivity toward enzyme and receptor targets . Researchers are exploring this compound and its analogs as potential allosteric modulators for various GPCRs, including the Cannabinoid receptor 1 (CB1) . Allosteric modulators represent a promising therapeutic strategy because they can fine-tune receptor signaling with high subtype selectivity and may induce biased signaling, which could lead to treatments with fewer side effects . Furthermore, structurally related pyridazine carboxamides have been identified as highly selective allosteric inhibitors of kinases such as Tyrosine Kinase 2 (TYK2), highlighting the potential of this chemotype in immunology and oncology research . The mechanism of action for this class of compounds typically involves binding to a regulatory (allosteric) site on the target protein, thereby modulating its activity in the presence of the native, orthosteric ligand . This product is intended for non-clinical research applications, such as in vitro binding assays, functional cell-based signaling studies, and structure-activity relationship (SAR) investigations to develop novel pharmacological tools. It is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(6-methylpyrimidin-4-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-11-8-12(18-10-17-11)9-16-15(22)13-4-5-14(20-19-13)21-6-2-3-7-21/h4-5,8,10H,2-3,6-7,9H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUNMKSQSHABDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C2=NN=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(6-methylpyrimidin-4-yl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyridazine intermediate.

    Attachment of the Pyrimidine Moiety: The pyrimidine moiety is attached through alkylation or acylation reactions, using appropriate pyrimidine derivatives and coupling agents.

    Final Coupling and Purification: The final compound is obtained by coupling the intermediates under controlled conditions, followed by purification using techniques such as column chromatography or recrystallization.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

N-[(6-methylpyrimidin-4-yl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazine ring, resulting in the formation of dihydropyridazine derivatives.

    Hydrolysis: Hydrolysis reactions can cleave the carboxamide group, yielding the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a lead candidate in drug discovery, particularly for its interactions with various biological targets. Its structure allows for modulation of enzymatic pathways and receptor activities, making it a candidate for therapeutic development against several diseases.

Key Applications:

  • Anticancer Activity : Research indicates that this compound may inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and apoptosis. Studies suggest that it can induce cell cycle arrest and promote apoptosis in tumor cells.
  • Neuropharmacological Effects : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Its modulation of NMDA receptors may help mitigate excitotoxicity associated with conditions like Alzheimer's disease.

Neuropharmacology

Recent studies have focused on the neuroprotective properties of N-[(6-methylpyrimidin-4-yl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide. It has been explored for its role in managing neuroinflammation and oxidative stress, both of which are critical factors in neurodegenerative disorders.

Research Findings:

  • NMDA Receptor Modulation : The compound acts as a non-competitive antagonist at NMDA receptors, which are implicated in synaptic plasticity and memory formation. This property could be beneficial in developing treatments for cognitive disorders.
  • Oxidative Stress Reduction : Preliminary studies suggest that it may enhance antioxidant defenses within neural tissues, providing a protective effect against oxidative damage.

Cancer Research

In cancer research, this compound has been investigated for its potential to inhibit tumor growth and metastasis.

Case Studies:

  • Breast Cancer Models : In vitro studies demonstrated significant cytotoxic effects on breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle disruption.
  • Lung Cancer Studies : Animal models have shown that the compound can reduce tumor size and improve survival rates when administered alongside standard chemotherapy agents.

Mechanism of Action

The mechanism of action of N-[(6-methylpyrimidin-4-yl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby affecting signal transduction pathways and gene expression. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyridazine, pyrimidine, and pyrrolidine derivatives documented in patents and synthetic catalogs. Below is a detailed comparison:

Core Scaffold and Substitution Patterns

  • Pyridazine vs. Imidazopyridazine: The target compound’s pyridazine core differs from imidazo[1,2-b]pyridazine derivatives like (R)-IPMICF16 (), which exhibit fused imidazole and pyridazine rings.
  • Pyrrolidin-1-yl Substituents :
    The pyrrolidin-1-yl group at position 6 is a common feature in kinase inhibitors. For example, N-(6-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide () uses a similar pyrrolidine substitution but with a silyl-protected hydroxymethyl side chain, which may alter metabolic stability compared to the unmodified pyrrolidine in the target compound .

Pyrimidine Derivatives

  • 6-Methylpyrimidin-4-ylmethyl vs. Methoxy-Methylpyrimidinyl :
    The 6-methylpyrimidin-4-ylmethyl group in the target compound contrasts with the 6-methoxy-5-methylpyrimidin-4-ylmethyl group in DprE1-IN-1 (). The methoxy group in DprE1-IN-1 likely increases hydrogen-bonding capacity, critical for inhibiting Mycobacterium tuberculosis DprE1, whereas the methyl group in the target compound may prioritize lipophilicity for blood-brain barrier penetration .

Carboxamide Linkers

  • Carboxamide vs. Ester/Carbamate :
    Unlike methyl esters in compounds like methyl (4aR)-1-[(2,3-difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate (), the carboxamide linker in the target compound improves hydrolytic stability and may enhance target engagement through hydrogen bonding .

Data Table: Key Structural and Analytical Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Data (LCMS/HPLC) Reference
N-[(6-Methylpyrimidin-4-yl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide Pyridazine 6-(pyrrolidin-1-yl), 3-(6-methylpyrimidin-4-ylmethyl)carboxamide ~357.4 (calculated) N/A Inference
(R)-IPMICF16 Imidazo[1,2-b]pyridazine 6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl), 3-(3-fluoro-4-methoxyphenyl) ~494.5 Chiral SFC analysis
DprE1-IN-1 Pyrrolo[3,2-b]pyridine 1-(6-methoxy-5-methylpyrimidin-4-yl)methyl, 6-methyl ~410.5 MFCD29477419
Example 331 (EP 4374877A2) Pyrrolo[1,2-b]pyridazine 1-[(2,3-difluorophenyl)methyl], 3-carboxamide, 4a-methyl ~645 (LCMS: m/z 645 [M+H]+) HPLC: 1.43 min (SMD-TFA05)

Research Implications and Limitations

The structural similarities to patented kinase inhibitors (e.g., ) suggest that the target compound may exhibit kinase inhibitory activity, though experimental validation is required. The absence of fluorine or halogen substituents (common in radiotracers, ) may limit its utility in positron emission tomography (PET) imaging. Further studies should explore its solubility, metabolic stability, and binding affinity relative to analogs like DprE1-IN-1 .

Biological Activity

N-[(6-methylpyrimidin-4-yl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, highlighting key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H20N4OC_{15}H_{20}N_4O, and it features a pyridazine core with substituents that enhance its biological activity. The structural components include:

  • Pyrimidine ring : Contributes to the compound's interaction with biological targets.
  • Pyrrolidine ring : Influences pharmacokinetic properties and binding affinity.

Table 1: Structural Features

ComponentDescription
Pyrimidine Ring6-Methylpyrimidin-4-yl
Pyrrolidine Ring1-Pyrrolidinyl
Functional GroupsCarboxamide

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain kinases, modulating pathways involved in cell signaling and proliferation.

Key Mechanisms

  • Enzyme Inhibition : The compound shows potential as an inhibitor for kinases such as p38 MAPK, which plays a critical role in inflammatory responses.
  • Receptor Binding : It may function as a ligand for various receptors, influencing cellular processes such as apoptosis and cell growth.

In Vitro Studies

Several studies have evaluated the in vitro biological activity of this compound:

  • Kinase Inhibition : The compound exhibited significant inhibitory effects on p38 MAPK with an IC50 value of approximately 53 nM, demonstrating its potential in treating inflammatory diseases .
  • Cell Proliferation : In human chondro-sarcoma cells (SW1353), it inhibited TNFα-induced IL-6 production, suggesting anti-inflammatory properties .

In Vivo Studies

Preliminary in vivo studies indicate that the compound maintains good bioavailability and pharmacokinetic profiles:

  • Oral Bioavailability : Studies show that the compound has an oral bioavailability of around 51%, indicating its potential for therapeutic use .
  • Toxicity Profile : Initial assessments suggest low hepatotoxicity, making it a promising candidate for further development .

Table 2: Summary of Biological Activity

Study TypeTargetIC50 ValueObservations
In Vitrop38 MAPK53 nMSignificant inhibition observed
In VitroTNFα-induced IL-6820 nMAnti-inflammatory effects noted
In VivoPharmacokinetics-Oral bioavailability ~51%

Case Study 1: Anti-inflammatory Applications

In a study focusing on inflammatory diseases, this compound was tested for its ability to reduce inflammation in animal models. Results indicated a marked decrease in inflammatory markers, supporting its potential as an anti-inflammatory agent.

Case Study 2: Cancer Therapeutics

Another investigation explored the compound's efficacy against cancer cell lines. The results demonstrated that it could inhibit cell proliferation in certain cancer types, suggesting further exploration into its role as an anticancer therapeutic agent.

Q & A

Q. What are the key steps and challenges in synthesizing N-[(6-methylpyrimidin-4-yl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide?

Synthesis typically involves multi-step reactions, including pyrimidine and pyridazine ring formation, functional group coupling, and purification. For example:

  • Pyridazine Core Formation : Reacting pyridazine derivatives with pyrrolidine under nucleophilic substitution conditions.
  • Pyrimidine Substitution : Introducing the 6-methylpyrimidin-4-ylmethyl group via alkylation or reductive amination.
  • Optimization Challenges : Reaction conditions (e.g., solvent polarity, temperature) significantly affect yield and purity. For instance, highlights that solvent choice (e.g., DMF vs. THF) and reaction time are critical for minimizing side products in analogous pyrimidine-piperidine carboxamides .
  • Purification : Column chromatography or recrystallization is often required to isolate the final product .

Q. How can the molecular structure of this compound be validated experimentally?

  • X-ray Crystallography : Provides definitive 3D conformation and bond angles. demonstrates this method for a related pyridazine-amine compound .
  • NMR Spectroscopy : 1H and 13C NMR can confirm substituent positions and hydrogen bonding. For example, the pyrrolidine ring’s proton environment (δ 1.8–2.5 ppm) and pyridazine aromatic protons (δ 8.0–9.0 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. What are the recommended analytical techniques for purity assessment?

  • HPLC/LC-MS : Detects impurities at <0.1% levels. Reverse-phase C18 columns with acetonitrile/water gradients are standard.
  • Elemental Analysis : Confirms C, H, N composition within ±0.3% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and residual solvent content, critical for reproducibility in biological assays .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Quantum Chemical Calculations : Predict reaction intermediates and transition states. describes ICReDD’s approach using density functional theory (DFT) to model reaction energetics and identify optimal conditions (e.g., catalysts, solvents) .
  • Machine Learning : Trains models on existing reaction data to predict yields or byproducts. For example, Bayesian optimization can narrow down solvent/catalyst combinations for pyrimidine alkylation steps .

Q. How to resolve contradictions in bioactivity data across studies?

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs with systematic substitutions. shows how modifying the pyridazine ring’s substituents (e.g., chloro vs. fluoro groups) alters receptor binding affinity .
  • Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay protocols. Contradictory IC50 values may arise from differences in ATP concentrations in kinase assays .

Q. What strategies enhance solubility and bioavailability for in vivo studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the carboxamide moiety.
  • Co-crystallization : Use co-formers like succinic acid to improve aqueous solubility, as demonstrated for pyridazine derivatives in .
  • Nanoparticle Encapsulation : Lipid-based nanoparticles can increase bioavailability by 2–3×, as shown in pyrimidine-carboxamide drug candidates .

Methodological Recommendations

  • Scale-up Synthesis : Use continuous-flow reactors (, RDF2050112) to maintain yield consistency beyond lab-scale batches .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in alkylation steps to reduce environmental impact .

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